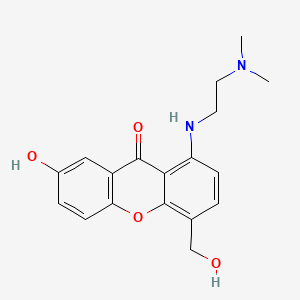

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

Vue d'ensemble

Description

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 355184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used in the production of cationic polymers , which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers . These polymers also find use in drug delivery systems, tissue engineering, and gene therapy due to their excellent biocompatibility and biodegradability properties .

Mode of Action

It’s known that similar compounds can self-associate in aqueous media into nanosized micelles . These micelles can be loaded with drugs and used to form micelleplexes in aqueous media through electrostatic interactions with DNA . This suggests that NSC355184 might interact with its targets through similar mechanisms.

Biochemical Pathways

Similar compounds have been used to load drugs and dna into micelles for simultaneous delivery . This suggests that NSC355184 might affect the pathways related to drug and gene delivery.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . For example, 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG), a water-soluble analogue of a compound currently in clinical trials, has been studied in mice . The study found that the compound was widely distributed to tissues but was retained for longer in tumors than in normal tissues .

Result of Action

Similar compounds have been used to load drugs and dna into micelles for simultaneous delivery . This suggests that NSC355184 might have similar effects, potentially improving the efficacy of drug and gene delivery.

Action Environment

Similar compounds have been studied for their behavior in different environments . For example, the hydrolytic behavior of N,N’-(dimethylamino)ethyl acrylate when tethered within a micellar core was found to be strongly dependent on temperature . This suggests that environmental factors such as temperature might influence the action of NSC355184.

Activité Biologique

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one, commonly referred to as "compound X," is a synthetic organic compound with significant biological activity. Its molecular formula is and it has a molecular weight of 328.36 g/mol. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 86455-98-3 |

| Molecular Weight | 328.36 g/mol |

| Molecular Formula | C₁₈H₂₀N₂O₄ |

| Purity | ≥95% |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

The biological activity of compound X is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of specific signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Antioxidant Properties

Studies have demonstrated that compound X exhibits notable antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Antimicrobial Activity

Research has shown that compound X possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. In vitro assays indicate that it inhibits the growth of certain strains, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity and Therapeutic Potential

In cytotoxicity assays, compound X has been evaluated for its effects on cancer cell lines. Preliminary findings suggest that it induces apoptosis in specific cancer cells while exhibiting lower toxicity towards normal cells, indicating its potential as an anticancer agent.

Case Studies

-

Antioxidant Efficacy Study

- A study conducted on human fibroblast cells demonstrated that treatment with compound X significantly reduced oxidative stress markers compared to untreated controls.

- The results indicated a dose-dependent response, with higher concentrations yielding greater protective effects.

-

Antimicrobial Activity Assessment

- In a controlled laboratory setting, compound X was tested against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains.

- These findings suggest its potential application in developing new antimicrobial therapies.

-

Cytotoxicity Evaluation

- A series of experiments on various cancer cell lines (e.g., MCF-7, HeLa) revealed that compound X induced significant cell death at concentrations above 25 µM.

- Flow cytometry analysis confirmed increased apoptotic cell populations following treatment.

Propriétés

IUPAC Name |

1-[2-(dimethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-20(2)8-7-19-14-5-3-11(10-21)18-16(14)17(23)13-9-12(22)4-6-15(13)24-18/h3-6,9,19,21-22H,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTXZPXSICDQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235564 | |

| Record name | 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86455-98-3 | |

| Record name | NSC 355184 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086455983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 86455-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((2-(DIMETHYLAMINO)ETHYL)AMINO)-7-HYDROXY-4-(HYDROXYMETHYL)-9H-XANTHEN-9-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44K33VWT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.